molecular formula C19H24N2 B1270399 (1-Benzyl-4-phenylpiperidin-4-yl)methanamine CAS No. 84176-77-2

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Cat. No. B1270399
CAS RN: 84176-77-2
M. Wt: 280.4 g/mol
InChI Key: KNLXJOKXXMNECJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to “(1-Benzyl-4-phenylpiperidin-4-yl)methanamine” involves multiple steps, including reactions that introduce the benzyl and phenyl groups to the piperidine ring. One method describes the asymmetric synthesis of 2-(1-aminoalkyl)piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, where LiAlH4 reduction followed by hydrogenolysis yields the target diamine structure (Froelich et al., 1996). Another approach utilizes (N-isocyanimino)triphenylphosphorane for the preparation of densely functionalized iminophosphoranes, leading to derivatives of the target structure (Ramazani et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to “(1-Benzyl-4-phenylpiperidin-4-yl)methanamine” has been elucidated through crystallographic studies. For instance, the crystal structure of an adduct comprising similar structural motifs showed distinct dihedral angles between the benzene ring and the piperidine rings, indicating the steric interactions that could influence biological activity (Revathi et al., 2015).

Chemical Reactions and Properties

Chemical modifications at various positions of the piperidine ring and the attached phenyl and benzyl groups can significantly affect the compound's reactivity and interaction with biological targets. For example, the introduction of aryloxyethyl derivatives to the piperidine ring has been shown to preferentially activate certain serotonin receptors, demonstrating how chemical modifications can tailor the compound’s pharmacological profile (Sniecikowska et al., 2019).

Physical Properties Analysis

The solubility, metabolic stability, and membrane permeability of compounds structurally related to “(1-Benzyl-4-phenylpiperidin-4-yl)methanamine” are critical for their potential as drug candidates. These properties are often optimized through structural modifications that balance hydrophobic and hydrophilic elements, ensuring adequate bioavailability (Sniecikowska et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets and stability under physiological conditions, are crucial for the therapeutic utility of these compounds. Research indicates that specific structural modifications can enhance selectivity and potency towards intended biological targets, such as serotonin receptors, which is indicative of the compound's mechanism of action and potential therapeutic applications (Sniecikowska et al., 2019).

Scientific Research Applications

Biased Agonists for Serotonin Receptors

One application of derivatives of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine is as biased agonists for serotonin 5-HT1A receptors. Studies have shown that these compounds can selectively activate specific signaling pathways of the receptor, leading to robust antidepressant-like activity without significant side effects. This selective activation is achieved by preferentially stimulating the ERK1/2 phosphorylation pathway in neurons. Such derivatives hold promise as new antidepressant drug candidates due to their high receptor affinity and specificity (Sniecikowska et al., 2019).

Antimicrobial Activity

Derivatives of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds exhibit varying degrees of antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).

Catalytic Applications in Organic Synthesis

These compounds have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. They exhibit good activity and selectivity in catalytic applications, particularly where the palladacycle remains in the Pd(II) state. This illustrates their potential utility in various organic synthesis processes (Roffe et al., 2016).

Cytotoxic Agents in Cancer Research

A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized from derivatives of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine, showed significant cytotoxic activity against various cancer cell lines. These compounds have demonstrated better efficacy than some reference drugs like doxorubicin in certain cases, indicating their potential as novel cytotoxic agents in cancer therapy (Ramazani et al., 2014).

Photocytotoxicity for Therapeutic Applications

Iron(III) complexes involving derivatives of (1-Benzyl-4-phenylpiperidin-4-yl)methanamine have been synthesized and studied for their photocytotoxic properties. These complexes show significant photocytotoxicity under red light and can potentially be used for therapeutic applications such as targeted cancer treatment (Basu et al., 2014).

Safety And Hazards

As for the safety and hazards associated with “(1-Benzyl-4-phenylpiperidin-4-yl)methanamine”, it’s important to note that this compound is not intended for human or veterinary use. Therefore, it should be handled with care, using appropriate personal protective equipment, and in accordance with good laboratory practices. For detailed safety information, one should refer to the compound’s MSDS .

properties

IUPAC Name

(1-benzyl-4-phenylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-16,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLXJOKXXMNECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233099
Record name 1-Benzyl-4-phenylpiperidine-4-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-4-phenylpiperidin-4-yl)methanamine

CAS RN

84176-77-2
Record name 4-Phenyl-1-(phenylmethyl)-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84176-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-phenylpiperidine-4-methylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-phenylpiperidine-4-methylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-phenylpiperidine-4-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A suspension of 2.8 g of lithium aluminum hydride in 50 ml of THF is cooled to 0° C. and a solution of 20 g of 1-benzyl-4-cyano-4-phenylpiperidine in 50 ml of THF is added dropwise. The reaction mixture is stirred for 1 hour at RT and then heated for 1 hour at 40° C. It is cooled in an ice bath and 3 ml of water, 3 ml of 4N NaOH solution and 12 ml of water are added successively. The mineral salts are filtered off and the filtrate is evaporated under vacuum. The residue is chromatographed on silica H using a gradient of a DCM/MeOH mixture (from 100/3; v/v to 100/10; v/v) as the eluent to give 11 g of the expected product.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4.5 g of 1-N-Benzyl-4-phenyl-4-cyanopiperidine (16.3 mmol, Fisher Scientific) in 50 mL of THF was added 49 mL of lithium aluminum hydride (1 M in THF, 49 mmol) and the reaction mixture was stirred for 12 hr at rt. The reaction was quenched by the addition of 5 mL of water, 5 mL of 15% solution of NaOH followed by 5 mL of water. The organic fraction was dried over MgSO4, filtered and the filtrate was concentrated to give the title compound which was used without further purification.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A suspension of 2.8 g of lithium aluminum hydride in 50 ml of THF is cooled to 0° C. and a solution of 20 g of 1-benzyl-4-cyano-4-phenylpiperidine in 50 ml of THF is added dropwise. The mixture is kept stirring for 1 hour at RT and then heated at 40° C. for 1 hour. The reaction mixture is cooled on an ice bath, and 3 ml of water, 3 ml of a 4N solution of NaOH and 12 ml of water are added successively. The inorganic salts are filtered and the filtrate evaporated under vacuum. The residue is chromatographed on silica H, eluting with the gradient of the DCM/MeOH mixture from (100/3; v/v) to (100/10; v/v). 11 g of the expected product are obtained.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine
Reactant of Route 2
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine
Reactant of Route 3
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine
Reactant of Route 5
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine
Reactant of Route 6
(1-Benzyl-4-phenylpiperidin-4-yl)methanamine

Citations

For This Compound
1
Citations
VB Journigan, C Mésangeau, N Vyas… - Journal of medicinal …, 2014 - ACS Publications
Neuropeptide FF1 and FF2 receptors (NPFF1-R and NPFF2-R), and their endogenous ligand NPFF, are one of only several systems responsible for mediating opioid-induced …
Number of citations: 31 pubs.acs.org

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